(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of dithiocarbazate, which adopts an E conformation about the C=N bond . The trimethoxyphenyl group and the dithiocarbazate fragment lie almost in the same plane .
Synthesis Analysis
A similar compound, methyl (E)-3-(3,4,5-trimethoxybenzylidene)dithiocarbazate (MTD), was synthesized from a condensation reaction of methyldithiocarbazate with 3,4,5-trimethoxybenzaldehyde .
Molecular Structure Analysis
The structure of MTD was confirmed by single-crystal X-ray, NMR, FTIR, TGA, UV-Vis, and mass spectroscopy techniques . The aromatic rings are inclined to one another .
Chemical Reactions Analysis
The mechanism of Schiff base formation initiated by a nucleophilic attack of 2,3-dimethyl aniline with a carbonyl group of 2,4,5-trimethoxy benzaldehyde provides an unstable reaction intermediate called carbinolamine, which then undergoes dehydration to give the Schiff base having –C=N– functional linkage .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA), were investigated . The DTA crystal showed high optical transparency of 88% in the Vis and NIR region with a UV–Vis absorption edge of 390 nm .
Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds includes the development of synthetic methodologies for dihydrobenzofuran derivatives, which are crucial for pharmaceutical and material science applications. For instance, a study by Gabriele et al. (2006) demonstrates a new synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showcasing the importance of these structures in medicinal chemistry and the potential versatility of related compounds like the one (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).
Application in Antineoplastic Agents
Further research into derivatives of benzofuran, such as the exploration of furan, thiophene, and azole bis[(carbamoyloxy)methyl] derivatives, suggests potential applications in the development of antineoplastic (anti-cancer) agents. Although none of the bis(carbamates) prepared in the study by Anderson and Jones (1984) were active against murine P388 lymphocytic leukemia, the investigation highlights the ongoing search for novel compounds with therapeutic properties that could relate to the biological activity of benzofuran derivatives (Anderson & Jones, 1984).
Catalysis and Reactivity
The synthesis and characterization of complexes involving N-heterocyclic carbene (NHC) ligands, as detailed in studies on molybdenum(II/VI) NHC complexes, reveal the importance of these structures in catalysis and potentially provide insight into the reactivity and application of related compounds in catalytic processes (Li, Kee, Huang, Hor, & Zhao, 2010).
Mechanism of Action
Target of Action
The primary target of this compound is caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . Caspase-3 is often referred to as an “executioner caspase” due to its role in the final stages of cell apoptosis .
Mode of Action
The compound interacts with its target, caspase-3, by inhibiting its activity . This inhibition prevents the enzyme from carrying out its role in apoptosis, thereby exerting an anti-apoptotic effect .
Biochemical Pathways
The inhibition of caspase-3 affects the apoptosis pathway. Under normal conditions, caspase-3 is activated during apoptosis and leads to the degradation of key cellular components. When caspase-3 is inhibited by this compound, the apoptosis pathway is disrupted, potentially leading to a decrease in cell death .
Result of Action
The primary result of the compound’s action is a decrease in apoptosis, or programmed cell death . This can lead to an increase in cell survival, particularly in conditions where apoptosis is normally induced .
Future Directions
Future research could focus on synthesizing the specific compound you mentioned and investigating its properties and potential applications. The related compounds mentioned here have shown promise in various areas, including as potential drug candidates and in nonlinear optical device applications .
Properties
IUPAC Name |
[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-7-25(8-2)24(27)32-17-10-9-16-21(26)18(31-22(16)14(17)3)11-15-12-19(28-4)23(30-6)20(13-15)29-5/h9-13H,7-8H2,1-6H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYFQZUBVOQLFN-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.